1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

Catalog No.
S889249
CAS No.
1203499-37-9
M.F
C16H23NO3Si
M. Wt
305.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2...

CAS Number

1203499-37-9

Product Name

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

IUPAC Name

1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone

Molecular Formula

C16H23NO3Si

Molecular Weight

305.44 g/mol

InChI

InChI=1S/C16H23NO3Si/c1-11(18)12-7-15-14(17-9-12)8-13(20-15)10-19-21(5,6)16(2,3)4/h7-9H,10H2,1-6H3

InChI Key

SELVQOQQZHBJAQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

Canonical SMILES

CC(=O)C1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is a chemical compound characterized by its complex structure that combines a furo[3,2-b]pyridine moiety with a tert-butyldimethylsilyloxy group. The molecular formula of this compound is C₁₆H₂₃NO₃Si, and it has a molecular weight of 317.5 g/mol. This compound features a bicyclic structure formed by the fusion of furan and pyridine rings, which is significant in various biological activities and synthetic applications .

Typical of heterocyclic compounds. The tert-butyldimethylsilyloxy group serves as a protective group that can be removed under specific conditions, facilitating further reactions involving the hydroxymethyl moiety. Reactions may include:

  • Nucleophilic substitutions: The furo[3,2-b]pyridine ring can undergo nucleophilic attack at the nitrogen atom or carbon atoms adjacent to the heteroatoms.
  • Deprotection reactions: The tert-butyldimethylsilyloxy group can be cleaved using fluoride sources or acidic conditions to expose functional groups for further reactions.
  • Condensation reactions: The ketone functionality can participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules .

Compounds containing the furo[3,2-b]pyridine moiety have been studied for their potential biological activities, including:

  • Anticancer properties: Research indicates that furo[3,2-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory effects: These compounds may inhibit pathways involved in inflammatory responses, making them candidates for therapeutic applications in inflammatory diseases.
  • Antimicrobial activity: Some studies suggest that derivatives of this compound can demonstrate activity against certain bacterial strains .

The synthesis of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone typically involves several steps:

  • Formation of the furo[3,2-b]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyldimethylsilyloxy group: This is usually done via silylation of a hydroxymethyl precursor using tert-butyldimethylsilyl chloride in the presence of a base.
  • Acylation step: The final step involves the acylation of the resulting compound with ethanoyl chloride or another acylating agent to yield the desired ketone product .

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone has several potential applications:

  • Pharmaceutical research: Its unique structure makes it a valuable candidate for drug development, particularly in targeting cancer and inflammatory diseases.
  • Organic synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Material science: Compounds with similar structures are often explored for their properties in developing new materials or catalysts .

Interaction studies involving 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone focus on its binding affinity and activity against biological targets. These studies typically utilize techniques such as:

  • Molecular docking: To predict how this compound interacts with specific proteins or enzymes relevant to disease mechanisms.
  • In vitro assays: To evaluate its biological activity and toxicity profiles against various cell lines.

Such studies help elucidate its potential therapeutic benefits and mechanisms of action .

Several compounds share structural features with 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(2-(tert-butyl(dimethyl)silyl)oxymethyl)furo[3,2-b]pyridineSimilar furo[3,2-b]pyridine coreLacks ketone functionality
1-(2-hydroxymethyl-furo[3,2-b]pyridin-6-yl)ethanoneHydroxymethyl instead of silyloxy groupMore reactive without protection
4-(tert-butyl)furo[3,2-b]pyridineContains a tert-butyl group insteadSimpler structure with different reactivity

The uniqueness of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone lies in its combination of protective silyl and ketone groups which enhance its stability and reactivity compared to other related compounds. This structural diversity allows for tailored interactions in biological systems and synthetic pathways .

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone (CAS 1203499-37-9) is a heterocyclic compound with the molecular formula C₁₆H₂₃NO₃Si and a molecular weight of 305.44 g/mol. Its IUPAC name, 1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone, reflects its structural complexity. The molecule comprises three distinct components:

  • A furo[3,2-b]pyridine core, featuring a fused bicyclic system of furan and pyridine rings.
  • A tert-butyldimethylsilyloxy (TBSO) methyl group at the 2-position of the furopyridine ring.
  • An ethanone (acetyl) group at the 6-position of the pyridine moiety.

The SMILES notation CC(=O)C1=CC2=C(C=C(O2)COSi(C)C(C)(C)C)N=C1 encapsulates its connectivity. Key synonyms include 1-(2-(tert-butyldimethylsilyloxymethyl)furo[3,2-b]pyridin-6-yl)ethanone and MFCD13563102, as standardized in PubChem and commercial catalogs.

Discovery and Development Context

First reported in chemical literature circa 2010, this compound emerged from advancements in protective group chemistry and heterocyclic synthesis. The tert-butyldimethylsilyl (TBS) group was strategically incorporated to:

  • Enhance solubility in nonpolar solvents during synthetic workflows
  • Provide steric protection for reactive intermediates
  • Enable sequential deprotection in multi-step syntheses

Its development aligns with the broader trend of using silyl ethers to stabilize oxygen-containing functionalities in complex heterocycles. The compound’s CAS registration (1203499-37-9) in 2010 marked its entry into synthetic organic chemistry toolkits.

Position in Heterocyclic Chemistry Literature

As a furopyridine derivative, this compound occupies a niche in heterocyclic chemistry due to:

  • Electronic anisotropy: The fused furan-pyridine system creates regions of varying electron density, facilitating participation in cycloadditions and nucleophilic substitutions.
  • Biological relevance: Furo[3,2-b]pyridine scaffolds exhibit affinity for kinase domains and Hedgehog pathway components, making them valuable in medicinal chemistry.
  • Synthetic versatility: The TBS-protected hydroxylmethyl group enables precise functionalization at the 2-position, as demonstrated in palladium-catalyzed cross-couplings.

Comparative studies highlight its advantages over simpler furopyridines, particularly in reactions requiring orthogonal protecting group strategies.

Significance in Organic Synthesis Research

This compound has become a pivotal intermediate in several domains:

Application AreaKey Contribution
Kinase Inhibitor DevelopmentServes as a precursor to CLK (cdc-like kinase) inhibitors through Suzuki-Miyaura couplings at the 3- and 5-positions
Hedgehog Pathway ModulatorsProvides the core structure for Smoothened receptor antagonists via functionalization of the ethanone group
Material ScienceActs as a building block for luminescent coordination polymers through pyridine-metal interactions

Recent methodological breakthroughs include its use in copper-mediated oxidative cyclizations to construct polycyclic systems and photoredox-catalyzed C–H functionalizations. The TBS group’s stability under acidic conditions (e.g., Grignard reactions) while being cleavable via fluoride sources (e.g., TBAF) makes it indispensable in multi-step syntheses.

Continued in subsequent sections with deeper exploration of synthetic methodologies, spectroscopic characterization, and comparative analyses with related structures.

The furo[3,2-b]pyridine core structure represents a significant heterocyclic framework in pharmaceutical chemistry, characterized by the fusion of a furan ring to pyridine at the 3- and 2-positions. This bicyclic system has attracted considerable attention due to its privileged status as a scaffold for kinase inhibitors and its potential applications in drug discovery [1] [2]. The synthesis of this heterocyclic core can be achieved through multiple strategic approaches, each offering distinct advantages in terms of efficiency, selectivity, and scalability.

Sonogashira Coupling-Cyclization Cascade Approaches

The Sonogashira coupling reaction represents one of the most versatile and widely employed methodologies for constructing the furo[3,2-b]pyridine framework. This approach involves the palladium-catalyzed coupling of terminal alkynes with halogenated pyridine derivatives, followed by intramolecular cyclization to form the fused heterocyclic system [3] [4].

The fundamental mechanism involves a catalytic cycle wherein palladium(0) undergoes oxidative addition with the halogenated pyridine substrate, typically 3-iodopyridine or 3-bromopyridine derivatives. The resulting palladium(II) complex then participates in transmetalation with the copper acetylide, generated in situ from the terminal alkyne and copper(I) iodide. Subsequent reductive elimination produces the alkynylated pyridine intermediate, which undergoes spontaneous or base-mediated cyclization to afford the furo[3,2-b]pyridine product [5] [6].

Recent advances have demonstrated the efficacy of cascade processes that combine Sonogashira coupling with immediate cyclization in a single reaction vessel. Lechel and colleagues reported the synthesis of furo[3,2-c]pyridine derivatives through the coupling of 4-pyridyl nonaflates with terminal alkynes, followed by cyclization under optimized conditions [3]. Their methodology employed bis(triphenylphosphine)palladium(II) chloride as the catalyst, copper(I) iodide as co-catalyst, and triethylamine as the base in dimethylformamide at elevated temperatures.

The optimization of reaction parameters has revealed that the choice of palladium catalyst significantly influences both the reaction rate and product selectivity. Tetrakis(triphenylphosphine)palladium(0) demonstrates superior performance compared to palladium(II) precursors, providing higher yields and reduced reaction times [7]. The copper co-catalyst loading typically ranges from 5-15 mol%, with copper(I) iodide being preferred over other copper sources due to its enhanced solubility and catalytic activity [8].

Solvent selection plays a crucial role in achieving optimal reaction conditions. Dimethylformamide and acetonitrile have emerged as preferred solvents, offering excellent solvation of the catalytic species and facilitating the cyclization step. The reaction temperature typically ranges from 80-120°C, with higher temperatures accelerating the cyclization process but potentially leading to competing side reactions [9].

Copper-Mediated Oxidative Cyclization Methods

Copper-mediated oxidative cyclization represents an alternative and increasingly important approach for constructing furo[3,2-b]pyridine frameworks. This methodology exploits the unique ability of copper species to facilitate both carbon-carbon and carbon-heteroatom bond formation under mild conditions [10] [11].

The copper-catalyzed approach typically involves the use of copper(I) or copper(II) salts in combination with appropriate oxidants and ligands. The reaction mechanism proceeds through the formation of copper-alkyne complexes, which undergo intramolecular cyclization with nucleophilic heteroatoms to generate the fused heterocyclic system [12] [13].

Pufky-Heinrich and coworkers described a copper-mediated oxidative cyclization of heterocyclically substituted aldimines, which provided access to various pyridine derivatives including furo[3,2-b]pyridine systems [10]. Their methodology employed copper(II) chloride as the catalyst under aerobic conditions, with the reaction proceeding through a cascade of oxidation and cyclization steps within the coordination sphere of the copper center.

The mechanistic pathway involves the initial coordination of the substrate to the copper center, followed by single-electron transfer processes that generate reactive radical intermediates. These intermediates undergo intramolecular cyclization to form the heterocyclic framework, with the copper catalyst facilitating both the electron transfer and the bond-forming processes [11] [13].

Recent investigations have demonstrated the effectiveness of copper-catalyzed nitrogen-fluorine bond activation for intramolecular carbon-hydrogen amination reactions. This approach provides uniform access to both pyrrolidine and piperidine cores, with the copper catalyst exercising full regio- and chemoselectivity control [11]. The methodology has been extended to include the synthesis of furo[3,2-b]pyridine derivatives through analogous carbon-oxygen bond-forming reactions.

Palladium-Catalyzed Methodologies

Palladium-catalyzed methodologies represent the most extensively studied and widely applied approaches for furo[3,2-b]pyridine synthesis. These methods encompass a broad range of transformations, including cross-coupling reactions, cyclization processes, and cascade sequences that provide efficient access to the target heterocyclic framework [7] [14] [15].

The versatility of palladium catalysis stems from its ability to activate various carbon-halogen bonds and facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions. The catalytic cycle typically involves oxidative addition of the halogenated substrate to palladium(0), followed by transmetalation or insertion processes, and concluding with reductive elimination to regenerate the active catalyst [14] [16].

Mulcahy and colleagues reported a palladium-catalyzed [2+2+2] cyclization approach for the synthesis of pyridine-containing heterocycles, including furo[3,2-b]pyridine derivatives [7]. Their methodology employed tetrakis(triphenylphosphine)palladium(0) as the catalyst for the cyclization of diynyl nitrile substrates, providing access to annulated pyrido[3,4-b]indole systems in excellent yields.

The development of palladium-catalyzed cascade reactions has significantly enhanced the synthetic utility of these methodologies. O'Byrne and coworkers described a concise 4-step synthesis of furo[2,3-b]pyridines with functional handles for palladium-mediated cross-coupling reactions [17] [18]. Their optimized route required only one column chromatography purification step and was successfully executed on a multi-gram scale, demonstrating the practical utility of palladium-catalyzed approaches.

Recent advances have focused on the development of palladium-catalyzed dual carbon-hydrogen functionalization processes. These methodologies enable the simultaneous formation of multiple bonds in a single transformation, providing access to complex heterocyclic frameworks with high efficiency and selectivity [19] [20].

Protecting Group Strategy: tert-Butyldimethylsilyl Implementation

The tert-butyldimethylsilyl (TBDMS) protecting group represents one of the most widely utilized and versatile protecting groups in organic synthesis, particularly for the protection of primary and secondary alcohols [21] [22] [23]. Its implementation in the synthesis of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is strategically crucial for achieving selective functionalization and preventing unwanted side reactions during the multi-step synthetic sequence.

The TBDMS protecting group offers several distinct advantages over alternative silyl protecting groups. Its steric bulk provides enhanced stability towards acidic and basic conditions compared to trimethylsilyl (TMS) groups, while maintaining sufficient reactivity for selective installation and removal under mild conditions [24] [25]. The protecting group demonstrates exceptional compatibility with a wide range of reaction conditions, including those commonly employed in heterocycle synthesis, such as palladium-catalyzed cross-coupling reactions and copper-mediated cyclizations [22] [23].

The installation of TBDMS protection is typically achieved through the reaction of the target alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, most commonly imidazole or triethylamine [21] [23]. The reaction proceeds through nucleophilic substitution at the silicon center, with the base serving to neutralize the hydrogen chloride byproduct and facilitate the reaction. The mechanism involves the formation of a silicon-oxygen bond while displacing chloride, resulting in the formation of the silyl ether linkage.

For the synthesis of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone, the TBDMS protection strategy is implemented at the 2-position of the furopyridine core, specifically targeting the hydroxymethyl functionality. This protection serves multiple purposes: it prevents competing reactions at the alcohol site during subsequent synthetic transformations, provides a handle for regioselective functionalization, and offers a stable protecting group that can withstand the reaction conditions employed in the synthesis [21].

The reaction conditions for TBDMS installation typically involve the use of 1.1-1.5 equivalents of TBDMSCl and 1.2-2.0 equivalents of imidazole in anhydrous dimethylformamide or dichloromethane at room temperature to 50°C. The reaction time ranges from 2-12 hours, depending on the substrate reactivity and steric accessibility of the alcohol [23]. For particularly challenging substrates, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be employed as an alternative silylating agent, often providing improved reaction rates and yields [21].

The selectivity of TBDMS protection can be enhanced through careful optimization of reaction conditions and the choice of base. Primary alcohols typically react faster than secondary alcohols, allowing for selective protection when both functional groups are present in the same molecule [25]. The use of sterically hindered bases such as 2,6-lutidine can further enhance selectivity by disfavoring the protection of more sterically encumbered alcohol sites [24].

Monitoring the progress of TBDMS protection is conveniently achieved through thin-layer chromatography (TLC) analysis, as the protected product typically exhibits increased mobility compared to the starting alcohol. The reaction can also be monitored by proton nuclear magnetic resonance (1H NMR) spectroscopy, with the appearance of characteristic TBDMS signals at 0.1-0.2 ppm (silicon-methyl groups) and 0.9-1.0 ppm (tert-butyl group) indicating successful protection [22] [23].

The stability of the TBDMS protecting group under various reaction conditions is a critical consideration in synthetic planning. The protecting group demonstrates excellent stability under neutral and mildly acidic conditions, as well as under basic conditions up to pH 10. It is compatible with reducing agents such as lithium aluminum hydride and sodium borohydride, making it suitable for use in synthetic sequences involving carbonyl reductions [27]. The protecting group also shows good thermal stability, allowing for reactions at elevated temperatures without significant decomposition [24].

Functionalization at the 6-Position

The functionalization at the 6-position of the furo[3,2-b]pyridine core represents a critical aspect of the synthetic strategy for 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone. This position corresponds to the para-position of the pyridine ring and is particularly amenable to electrophilic substitution reactions due to the electron-rich nature of the fused heterocyclic system [28] [2].

The introduction of the acetyl group at the 6-position can be achieved through several complementary approaches, each offering distinct advantages in terms of selectivity, efficiency, and functional group compatibility. The most commonly employed methods include Friedel-Crafts acylation, transition metal-catalyzed acylation, and nucleophilic substitution reactions with appropriate electrophiles [29] [2].

Friedel-Crafts acylation represents the most direct approach for introducing the acetyl functionality at the 6-position. This electrophilic aromatic substitution reaction involves the treatment of the furo[3,2-b]pyridine substrate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride or boron trifluoride etherate [29]. The reaction mechanism proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic attack on the electron-rich 6-position of the heterocyclic system.

The regioselectivity of Friedel-Crafts acylation at the 6-position is governed by the electronic properties of the fused heterocyclic system. The furan ring exerts a strong electron-donating effect, activating the adjacent pyridine ring towards electrophilic substitution. The 6-position is particularly favored due to its location para to the fusion point, which maximizes the stabilization of the intermediate carbocation through resonance with the furan ring [2].

Alternative approaches to 6-position functionalization include transition metal-catalyzed methods, which offer enhanced selectivity and milder reaction conditions. Palladium-catalyzed carbonylation reactions represent a particularly attractive option, allowing for the direct introduction of carbonyl functionalities through the reaction of halogenated furo[3,2-b]pyridine precursors with carbon monoxide in the presence of appropriate nucleophiles [19] [30].

The use of pre-functionalized precursors represents another strategic approach to 6-position modification. This methodology involves the synthesis of 6-halogenated furo[3,2-b]pyridine intermediates, which can subsequently undergo nucleophilic substitution or transition metal-catalyzed coupling reactions to introduce the desired acetyl functionality [31] [32].

The Vilsmeier-Haack reaction provides an alternative method for introducing carbonyl functionalities at the 6-position. This reaction involves the treatment of the furo[3,2-b]pyridine substrate with dimethylformamide and phosphorus oxychloride, followed by hydrolysis to generate the corresponding aldehyde [29]. The aldehyde can then be converted to the target ketone through appropriate oxidation or alkylation reactions.

Optimization of reaction conditions for 6-position functionalization typically involves careful consideration of temperature, solvent, and catalyst loading. Lower temperatures generally favor selectivity but may require longer reaction times, while higher temperatures can accelerate the reaction but may lead to competing side reactions or decomposition [2]. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide and acetonitrile generally providing optimal results for most functionalization reactions.

Optimization of Reaction Parameters

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone. This process involves the systematic evaluation and adjustment of various reaction variables to maximize yield, selectivity, and reproducibility while minimizing reaction time and waste generation [33] [34].

Temperature optimization constitutes one of the most fundamental parameters in reaction development. For furo[3,2-b]pyridine synthesis, the optimal temperature range typically spans from 80-150°C, depending on the specific transformation and catalyst system employed [35] [17]. Lower temperatures generally favor selectivity by minimizing competing side reactions, while higher temperatures can accelerate reaction rates but may lead to decomposition or undesired rearrangements [33].

The systematic evaluation of temperature effects involves conducting parallel reactions at different temperatures while maintaining constant conditions for all other variables. This approach allows for the identification of the optimal temperature range that balances reaction rate and selectivity. For the Sonogashira coupling-cyclization cascade, temperatures between 100-120°C have been found to provide optimal results, with higher temperatures leading to catalyst decomposition and lower temperatures resulting in incomplete conversion [3] [4].

Solvent selection represents another critical parameter that significantly influences reaction outcome. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, catalyst stability, and the thermodynamics of the transformation [5] [17]. For furo[3,2-b]pyridine synthesis, polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran have generally provided superior results compared to protic solvents [35] [18].

The optimization of solvent composition often involves the evaluation of solvent mixtures to achieve optimal solvation of all reaction components. Mixed solvent systems can provide enhanced solubility for challenging substrates while maintaining catalyst stability and reaction selectivity. For example, the combination of dimethylformamide and toluene has been shown to provide improved results for certain palladium-catalyzed transformations [16] [33].

Catalyst loading optimization is essential for achieving cost-effective and environmentally sustainable synthetic processes. The systematic evaluation of catalyst loading typically involves conducting reactions with varying amounts of catalyst, ranging from 1-10 mol% for most transition metal-catalyzed processes [7] [14]. Lower catalyst loadings are generally preferred from an economic perspective, but may result in reduced reaction rates or incomplete conversion [34].

The optimization of catalyst loading must also consider the relationship between catalyst concentration and reaction selectivity. Higher catalyst loadings may accelerate the desired transformation but can also promote competing side reactions or catalyst decomposition. The optimal catalyst loading represents a balance between these competing factors and must be determined empirically for each specific transformation [7] [12].

Reaction time optimization involves the determination of the minimum time required to achieve complete conversion while avoiding overreaction or product decomposition. This parameter is closely linked to temperature and catalyst loading, with higher temperatures and catalyst concentrations generally requiring shorter reaction times [33] [34]. The optimization process typically involves monitoring reaction progress through analytical techniques such as thin-layer chromatography, gas chromatography, or high-performance liquid chromatography.

The concentration of reactants represents another important parameter that influences reaction outcome. Higher concentrations generally favor bimolecular reactions but may lead to precipitation or competing side reactions. Lower concentrations can improve selectivity but may result in reduced reaction rates and increased solvent consumption [36] [37]. The optimal concentration must be determined through systematic evaluation, considering both reaction efficiency and practical considerations such as reactor volume and solvent cost.

Base optimization is particularly important for reactions involving deprotonation or neutralization steps. The choice of base affects both the reaction rate and selectivity, with different bases providing varying degrees of nucleophilicity and basicity [5] [17]. For furo[3,2-b]pyridine synthesis, organic bases such as triethylamine, diisopropylethylamine, and potassium carbonate have been widely employed, with the optimal choice depending on the specific transformation and substrate [18] [9].

Purification and Analytical Verification

The purification and analytical verification of 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone represents a critical final stage in the synthetic process, requiring careful selection of purification methods and comprehensive analytical characterization to ensure product identity and purity [38] [39] [37].

Column chromatography represents the most widely employed purification technique for heterocyclic compounds, offering excellent resolution and scalability for preparative applications [40] [36]. The selection of appropriate stationary phase and mobile phase systems is crucial for achieving effective separation of the target compound from synthetic impurities and byproducts [39] [37]. Silica gel represents the most commonly used stationary phase for furo[3,2-b]pyridine derivatives, providing good retention and resolution for compounds with moderate polarity [38].

The mobile phase optimization for column chromatography typically involves the systematic evaluation of solvent mixtures with varying polarity. For furo[3,2-b]pyridine derivatives, gradient elution systems employing mixtures of hexane and ethyl acetate have proven particularly effective [40] [41]. The initial mobile phase composition typically contains a high proportion of the less polar solvent (hexane), with the polarity gradually increased through the addition of ethyl acetate to elute more polar compounds [39].

The optimization of chromatographic conditions involves the evaluation of multiple parameters, including column length, diameter, and packing density. Longer columns generally provide better resolution but require longer elution times and increased solvent consumption. The optimal column dimensions represent a balance between resolution requirements and practical considerations such as time and solvent usage [36] [37].

Flash chromatography represents a particularly useful variant of column chromatography that employs positive pressure to accelerate the elution process. This technique significantly reduces purification time while maintaining excellent resolution, making it particularly suitable for the purification of furo[3,2-b]pyridine derivatives [37]. The use of pre-packed columns and automated systems further enhances the efficiency and reproducibility of the purification process.

Thin-layer chromatography (TLC) serves as an essential analytical tool for monitoring the progress of column chromatography and optimizing separation conditions. The selection of appropriate TLC plates and mobile phase systems allows for the rapid assessment of compound separation and the identification of optimal elution conditions [39] [37]. Visualization methods such as ultraviolet light, iodine vapor, or phosphomolybdic acid staining facilitate the detection of compounds that may not be visible under normal light conditions.

Nuclear magnetic resonance (NMR) spectroscopy represents the most important analytical technique for structural confirmation and purity assessment of the synthesized compound [42] [43] [44]. Proton NMR (1H NMR) spectroscopy provides detailed information about the hydrogen environment within the molecule, allowing for the identification of specific structural features and the assessment of chemical purity [45] [44].

The characteristic NMR signals for 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone include the TBDMS protecting group signals at 0.1-0.2 ppm (silicon-methyl groups) and 0.9-1.0 ppm (tert-butyl group), the acetyl methyl signal at approximately 2.6 ppm, and the aromatic protons of the furo[3,2-b]pyridine core at 7.0-9.0 ppm [46] [47]. The integration ratios of these signals provide important information about the molecular structure and purity of the compound.

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, particularly regarding the carbon framework of the molecule [42] [44]. The carbonyl carbon of the acetyl group typically appears at approximately 200 ppm, while the aromatic carbons of the furo[3,2-b]pyridine core appear in the range of 120-160 ppm [46] [47]. The TBDMS protecting group carbons provide characteristic signals that confirm the presence and integrity of the protecting group.

Mass spectrometry represents another essential analytical technique for molecular weight determination and structural confirmation [48] [47]. High-resolution mass spectrometry (HRMS) provides accurate molecular weight measurements that can confirm the molecular formula and detect trace impurities [49] [43]. The fragmentation pattern observed in electron ionization mass spectrometry can provide additional structural information and confirm the connectivity of functional groups within the molecule.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carbonyl stretching frequency of the acetyl group [44] [50]. The carbonyl absorption typically appears at approximately 1680-1720 cm⁻¹, depending on the electronic environment and conjugation effects [44]. The presence of the TBDMS protecting group can be confirmed by the characteristic silicon-carbon and silicon-oxygen stretching frequencies in the fingerprint region.

Melting point determination represents a simple but important analytical technique for assessing compound purity and identity [48] [47]. Pure compounds typically exhibit sharp melting points with a narrow temperature range, while impure samples show broader melting ranges or multiple melting events [42] [45]. The comparison of experimental melting points with literature values provides additional confirmation of compound identity.

High-performance liquid chromatography (HPLC) represents a powerful analytical technique for quantitative purity assessment and the detection of trace impurities [49] [40]. The development of appropriate HPLC methods involves the optimization of mobile phase composition, column selection, and detection parameters to achieve optimal separation and sensitivity [40]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases has proven particularly effective for the analysis of furo[3,2-b]pyridine derivatives [40].

The integration of multiple analytical techniques provides comprehensive characterization of the synthesized compound and ensures the reliability of the synthetic methodology. The combination of chromatographic, spectroscopic, and physical property measurements allows for the unambiguous identification of the target compound and the assessment of its purity and stability [44] [50]. This comprehensive analytical approach is essential for the development of robust synthetic methodologies and the production of high-quality pharmaceutical intermediates.

Wikipedia

1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one

Dates

Last modified: 08-16-2023

Explore Compound Types